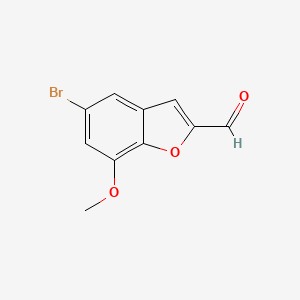

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Description

Introduction to Benzofuran Research Framework

Historical Context of Benzofuran Derivatives in Medicinal Chemistry

The benzofuran nucleus was first synthesized by William Perkin in 1870 through the cyclization of coumarin derivatives. Early 20th-century research identified naturally occurring benzofurans like psoralen and bergapten, which exhibited phototherapeutic properties, spurring interest in their synthetic analogs. The 1970s marked a turning point with the discovery of benzofuran-based β-blockers such as amiodarone, highlighting their cardiovascular applications.

Substituted benzofurans gained prominence in the 1990s as antimicrobial and anticancer agents, driven by their ability to intercalate DNA or inhibit tyrosine kinases. For instance, the methoxy-substituted benzofuran derivative visnagin demonstrated vasodilatory effects, while brominated analogs showed enhanced bioavailability due to increased lipophilicity. These developments laid the groundwork for rational design strategies targeting specific substituent patterns, including the bromo-methoxy-aldehyde motif.

Significance of Substituted Benzofurans in Academic Research

Academic investigations prioritize substituted benzofurans for their:

- Synthetic versatility : Palladium-catalyzed cross-couplings enable precise functionalization at C2 (e.g., aldehydes) and C5/C7 (halogen/methoxy groups).

- Electronic tunability : Methoxy groups act as electron donors (+M effect), stabilizing intermediates in cyclization reactions, while bromine’s electronegativity directs electrophilic substitutions.

- Pharmacophore compatibility : The planar benzofuran core mimics bioactive natural products, facilitating receptor binding.

Recent studies exploit these traits to develop fluorescent probes, organic semiconductors, and enzyme inhibitors. For example, 7-methoxybenzofuran-2-carbaldehydes serve as precursors for Schiff base ligands in catalytic systems.

Position of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde in Contemporary Studies

This derivative occupies a unique niche due to its trifunctional reactivity:

- Bromine at C5 enables Suzuki-Miyaura couplings for aryl group introductions.

- Methoxy at C7 enhances ring electron density, facilitating nucleophilic attacks at C2.

- Aldehyde at C2 participates in condensations to form imines or hydrazones.

Its synthesis typically involves palladium-mediated cyclization of ortho-substituted phenols with α,β-unsaturated aldehydes, as exemplified by Qi et al.’s ligand-free protocol achieving 58–94% yields. The compound’s utility is underscored by its role in synthesizing eustifoline D analogs, which exhibit antidiabetic and anticancer activities.

Theoretical Foundations of Benzofuran Chemistry

The reactivity of this compound is governed by three principles:

Electronic Effects

- Methoxy group : The +M effect increases electron density at C3 and C6, directing electrophiles to C4 and C7.

- Bromine : The -I effect deactivates the ring but acts as a leaving group in metal-catalyzed cross-couplings.

- Aldehyde : The electron-withdrawing nature polarizes the C2 position, favoring nucleophilic additions.

Mechanistic Pathways

- Cyclization : Base-mediated intramolecular aldol condensation forms the furan ring, as seen in Wang’s DBU-catalyzed protocol.

- Cross-coupling : Palladium/copper bimetallic systems mediate Buchwald-Hartwig aminations at C5.

Thermodynamic Considerations

The aldehyde’s conjugation with the furan ring lowers the activation energy for [4+2] cycloadditions, enabling Diels-Alder reactions under mild conditions.

Table 1: Comparative Analysis of Benzofuran Synthetic Methods

| Catalyst System | Substrate Scope | Yield Range | Key Reference |

|---|---|---|---|

| Pd(OAc)₂/bpy | Aryl boronic acids | 58–94% | |

| CuI/DBU | α-Haloketones | 45–93% | |

| AuCl/AgNTf₂ | Alkynyl esters | 65–89% |

Table 2: Substituent Effects on Benzofuran Reactivity

| Position | Substituent | Electronic Effect | Synthetic Utility |

|---|---|---|---|

| C2 | Aldehyde | Withdrawing | Condensation, Schiff base formation |

| C5 | Bromine | Withdrawing | Cross-coupling, halogen exchange |

| C7 | Methoxy | Donating | Ring activation, O-methylation |

Properties

IUPAC Name |

5-bromo-7-methoxy-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-9-4-7(11)2-6-3-8(5-12)14-10(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAVPFNDYDBWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde typically involves the bromination and methoxylation of benzofuran derivatives. One common synthetic route includes the bromination of 7-methoxy-1-benzofuran-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid, while reduction yields 5-Bromo-7-methoxy-1-benzofuran-2-methanol .

Scientific Research Applications

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde and Analogues

*PSA: Polar Surface Area; †Estimated from similar nitro derivative ; ‡Planarity enhances π-stacking interactions .

Key Findings from Comparative Studies

Functional Group Impact on Bioactivity :

- Aldehyde vs. Ester : The carbaldehyde group in the target compound offers reactivity for covalent binding (e.g., with thiols or amines), whereas ester derivatives (e.g., methyl/ethyl carboxylates) are more stable and often used as prodrugs .

- Sulfinyl Groups : Compounds with sulfoxide substituents (e.g., 3-methylsulfinyl) exhibit enhanced antimicrobial activity due to improved membrane permeability and halogen-bonding interactions (Br⋯O distances: ~3.3 Å) .

Substituent Position and Cytotoxicity: Bromination at position 5 reduces cytotoxicity compared to non-brominated analogues, as seen in methyl 5-bromo-7-hydroxy-6-methoxybenzofuran-2-carboxylate (compound 4, IC50: <10 μM) . Methoxy groups at position 7 (vs. 6) may alter electronic effects, influencing binding to biological targets like topoisomerases .

Crystallographic and Structural Insights :

- Planarity of the benzofuran core (mean deviation: 0.010 Å) facilitates π-π stacking in crystal structures, critical for solid-state stability and intermolecular interactions .

- Halogen bonding (Br⋯O) in derivatives like 5-bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran stabilizes crystal packing and may mimic enzyme-inhibitor interactions .

Biological Activity

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core with a bromine atom and a methoxy group, which contribute to its unique biological properties.

Target Receptors : Research indicates that benzofuran derivatives, including this compound, exhibit high selectivity for the serotonin receptors, particularly 5-HT2A and 5-HT7. This selectivity suggests potential implications in neurological disorders and mood regulation.

Biochemical Pathways : The compound is implicated in various biochemical pathways associated with inflammation, cancer, HIV, diabetes, and hypertension. Its activity may stem from its ability to modulate these pathways through receptor binding and enzyme inhibition.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Similar benzofuran derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, modifications in the benzofuran structure have shown increased potency against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

- Antimicrobial Properties : The compound exhibits antimicrobial activity, which is common among benzofuran derivatives. This activity is crucial in addressing antibiotic-resistant bacterial strains .

- Anti-inflammatory Effects : It has been noted for anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Research Findings

Recent studies have highlighted the efficacy of this compound in various assays:

| Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 3.79 | |

| Anticancer | HCT116 | 12.50 | |

| Antimicrobial | Various Bacteria | Varies | |

| Anti-inflammatory | In vitro models | Varies |

Case Studies

- Anticancer Evaluation : A study conducted on various benzofuran derivatives showed that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cells. The introduction of a methoxy group at specific positions significantly increased the antiproliferative activity compared to unsubstituted analogs .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of benzofuran derivatives revealed that structural modifications could lead to potent inhibitors for enzymes involved in cancer progression and inflammation.

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Pharmaceutical Development : Its structure allows for further derivatization to create more potent pharmaceutical agents targeting various diseases.

- Chemical Synthesis : It acts as a building block for synthesizing complex compounds used in drug development and agrochemicals.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS in DCM, 0°C → RT | 75% | |

| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 82% | |

| Aldehyde Formation | PCC in DCM, RT, 12h | 68% |

Basic: How is this compound characterized structurally?

Answer:

A combination of spectroscopic and crystallographic methods is used:

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituents (e.g., methoxy δ ~3.8 ppm, aldehyde δ ~9.8 ppm) .

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O ~1250 cm⁻¹) groups .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-Br: ~1.89 Å, C-O-CH₃: ~1.43 Å) and confirms regiochemistry .

Q. Crystallographic Data Example :

| Parameter | Value |

|---|---|

| Space Group | P1 (triclinic) |

| a, b, c (Å) | 7.53, 9.81, 10.91 |

| α, β, γ (°) | 106.6, 92.6, 109.5 |

| Reference |

Advanced: How do substituents (e.g., bromine, methoxy) influence the compound’s reactivity and bioactivity?

Answer:

- Reactivity :

- Bioactivity :

Q. Substituent Impact Table :

| Substituent | Effect on LogP | Bioactivity (MIC μg/mL) |

|---|---|---|

| -Br | +1.2 | 12.5 (vs. S. aureus) |

| -OCH₃ | -0.3 | 25.0 (vs. E. coli) |

| Reference |

Advanced: How to resolve contradictions in reaction yields or spectroscopic data during synthesis?

Answer:

- Yield Discrepancies :

- Temperature Control : Exothermic reactions (e.g., bromination) require strict thermal monitoring to avoid byproducts .

- Purification : Use column chromatography (SiO₂, hexane/EtOAc) or recrystallization (EtOH/H₂O) to isolate pure product .

- Spectroscopic Anomalies :

- Dynamic Effects : Rotamers or tautomers may split NMR signals; use variable-temperature NMR .

- Impurity Peaks : Compare with databases (e.g., PubChem, REAXYS) to identify common side products .

Advanced: What methodological approaches are used to assess the compound’s biological activity?

Answer:

- In Vitro Assays :

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.